

Physical and chemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No.: B1348072

[Get Quote](#)

An In-depth Technical Guide to 4-Ethyl-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon with a biphenyl core structure. This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).^{[1][2]} Its characterization is crucial for the quality control and stability studies of Flurbiprofen-containing formulations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Ethyl-2-fluoro-1,1'-biphenyl**, along with relevant experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of **4-Ethyl-2-fluoro-1,1'-biphenyl** are summarized below. These properties are essential for its handling, purification, and analytical identification.

Identifiers and General Properties

Property	Value	Source(s)
CAS Number	55258-76-9	[3]
Molecular Formula	C ₁₄ H ₁₃ F	[1][3][4]
Molecular Weight	200.25 g/mol	[1][3]
IUPAC Name	4-ethyl-2-fluoro-1-phenylbenzene	[3]
Synonyms	Flurbiprofen Impurity F, 2-fluoro-4-ethylbiphenyl	[1][3]
InChI	InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3	[1][3]
InChIKey	GEBUSPQBSWYLBN-UHFFFAOYSA-N	[1][3]
SMILES	CCC1=CC(=C(C=C1)C2=CC=CC=C2)F	[1][3]

Physical Properties

Property	Value	Source(s)
Appearance	Colorless crystal or white powder; Colorless to light yellow Liquid	[1][5]
Melting Point	~70-73 °C	[5]
Boiling Point	~276.8 ± 19.0 °C (Predicted); ~355-360 °C	[1][5]
Density	1.044 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene.	[5]

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **4-Ethyl-2-fluoro-1,1'-biphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for **4-Ethyl-2-fluoro-1,1'-biphenyl** is not widely published in detail, related structures provide insight into expected chemical shifts and coupling constants. For instance, in a similar fluorinated biphenyl derivative, the carbon-fluorine coupling constants (1J C-F, 2J C-F, 3J C-F) are characteristic and can be used for definitive assignment.

[6]

Infrared (IR) Spectroscopy

The IR spectrum of **4-Ethyl-2-fluoro-1,1'-biphenyl** would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

- Aromatic C-H stretching: $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aliphatic C-H stretching (ethyl group): $\sim 2965\text{-}2850\text{ cm}^{-1}$
- Aromatic C=C stretching: $\sim 1600, 1500, 1450\text{ cm}^{-1}$
- C-F stretching: $\sim 1250\text{-}1100\text{ cm}^{-1}$ (strong absorption)
- C-H bending (out-of-plane): $\sim 900\text{-}675\text{ cm}^{-1}$, indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Ethyl-2-fluoro-1,1'-biphenyl**, the molecular ion peak (M^+) would be observed at m/z 200. Fragmentation would likely involve the loss of the ethyl group ($M-29$) and potentially cleavage of the biphenyl bond.

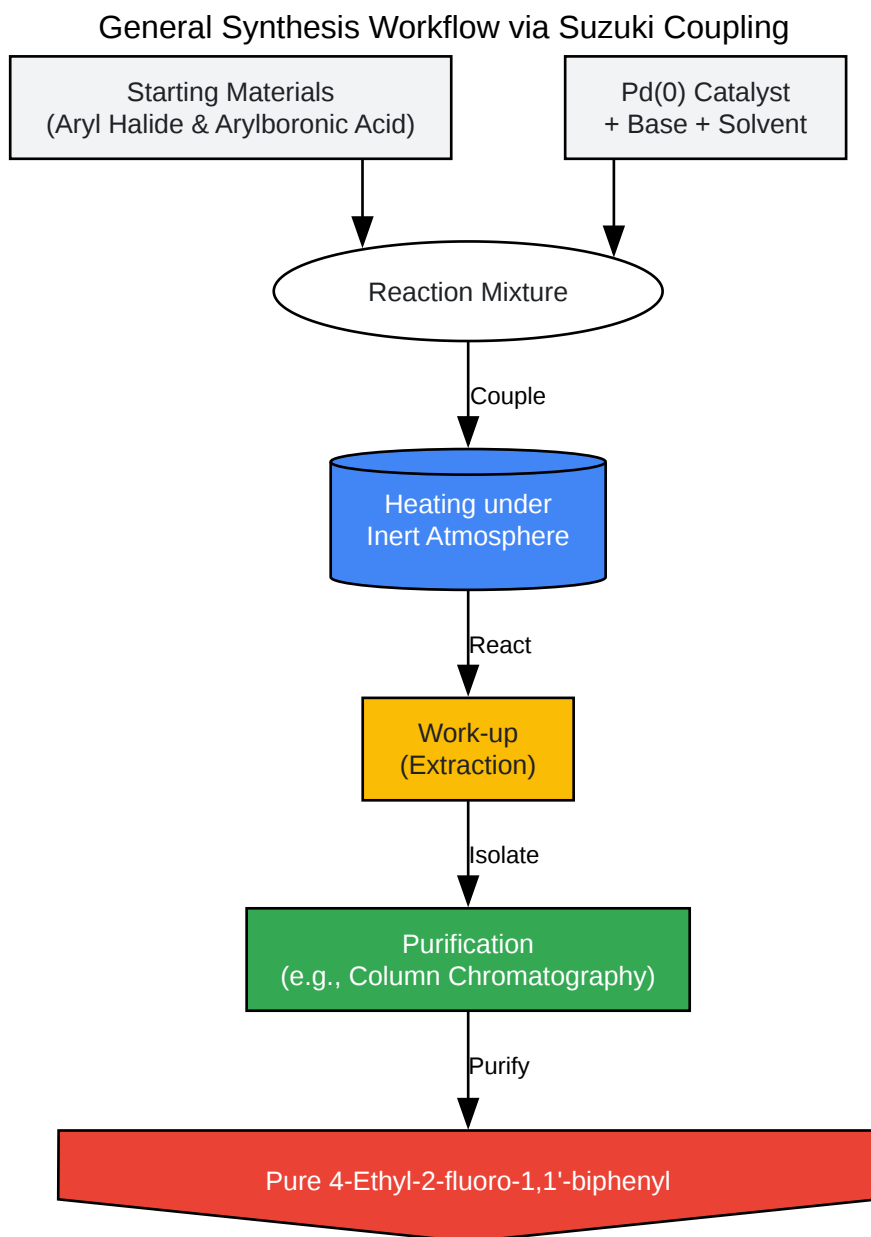
Synthesis and Reactivity

Synthesis

4-Ethyl-2-fluoro-1,1'-biphenyl is typically synthesized via cross-coupling reactions. The Suzuki-Miyaura reaction is a widely used and efficient method for forming the C-C bond between the two phenyl rings.^[7]

A general synthetic workflow would involve:

- **Starting Materials:** An appropriately substituted arylboronic acid (e.g., phenylboronic acid) and a fluorinated ethyl-substituted aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).
- **Catalyst System:** A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, is commonly employed.
- **Base and Solvent:** A base (e.g., potassium carbonate, sodium carbonate) and a suitable solvent system (e.g., toluene, tetrahydrofuran, water) are required.
- **Reaction Conditions:** The mixture is typically heated under an inert atmosphere to facilitate the coupling reaction.
- **Purification:** The final product is purified using techniques like column chromatography or crystallization.^[5]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Ethyl-2-fluoro-1,1'-biphenyl**.

Chemical Reactivity

As an intermediate in organic synthesis, **4-Ethyl-2-fluoro-1,1'-biphenyl** can participate in several types of reactions:[5]

- **Electrophilic Aromatic Substitution:** The biphenyl ring system can undergo further substitution, with the positions directed by the existing ethyl and fluoro groups.
- **Nucleophilic Substitution:** While the C-F bond is strong, nucleophilic substitution can occur under specific conditions.
- **Oxidation/Reduction:** The ethyl group and aromatic rings can be modified through oxidation or reduction reactions.

Experimental Protocols

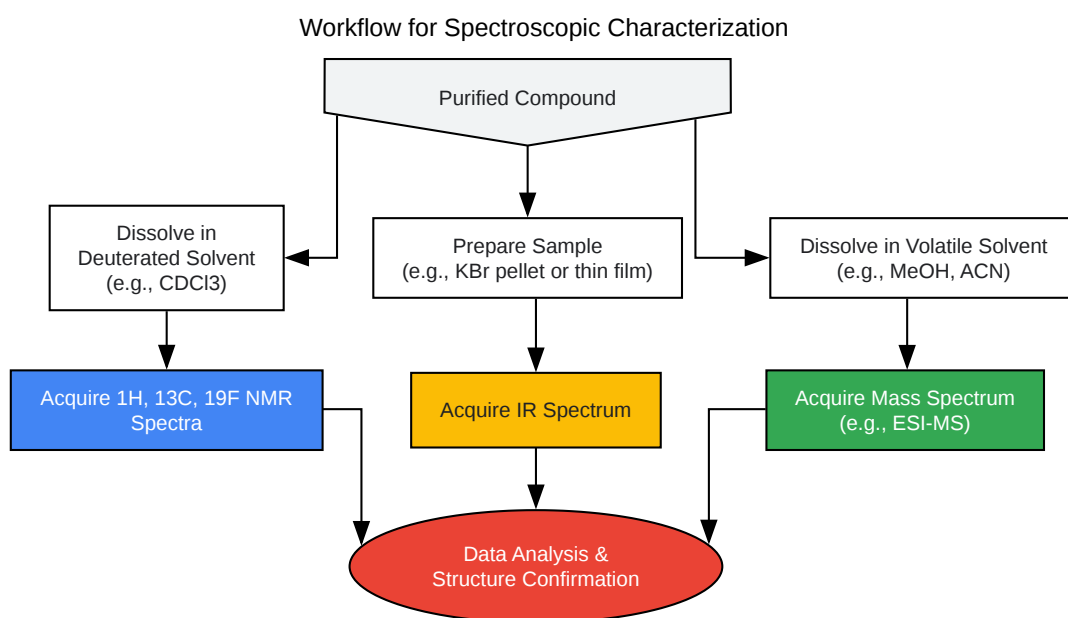
General Protocol for Suzuki Coupling Synthesis

This protocol is a generalized procedure based on common methodologies for biphenyl synthesis.[8]

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.).
- **Solvent and Base Addition:** Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a base (e.g., K_2CO_3 , 2.0 eq.).
- **Reaction Execution:** Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for Spectroscopic Analysis

A standardized workflow is essential for reproducible characterization.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the title compound.

Safety and Handling

Proper safety precautions are necessary when working with **4-Ethyl-2-fluoro-1,1'-biphenyl**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to prevent skin and eye contact.[5]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

- Storage: Store in a tightly sealed container in a dry, room-temperature environment.[9]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[5]

Conclusion

4-Ethyl-2-fluoro-1,1'-biphenyl is a compound of significant analytical importance in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical identifiers, physical properties, spectroscopic characteristics, and synthetic methodologies. The structured data and experimental workflows serve as a valuable resource for researchers involved in drug development, quality control, and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-ETHYL-2-FLUORO-1,1'-BIPHENYL | 55258-76-9 [amp.chemicalbook.com]
2. pharmaffiliates.com [pharmaffiliates.com]
3. 4-Ethyl-2-fluoro-1,1'-biphenyl | C₁₄H₁₃F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. cenmed.com [cenmed.com]
5. chembk.com [chembk.com]
6. mdpi.com [mdpi.com]
7. pubs.acs.org [pubs.acs.org]
8. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
9. 55258-76-9|4-Ethyl-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1348072#physical-and-chemical-properties-of-4-ethyl-2-fluoro-1-1-biphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com